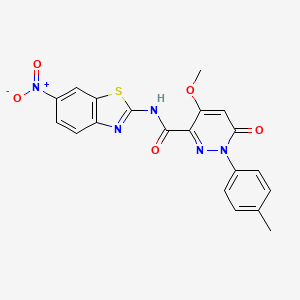

![molecular formula C20H15ClF3N3O3 B6545868 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 946255-61-4](/img/structure/B6545868.png)

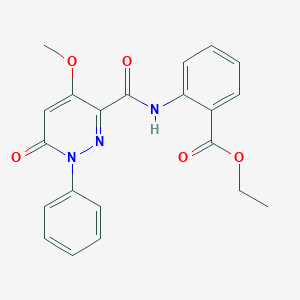

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a part of a collection of rare and unique chemicals . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 503.937 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the available resources.Aplicaciones Científicas De Investigación

Agrochemical Applications

The compound is a derivative of trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients . These derivatives are primarily used in the protection of crops from pests .

Pharmaceutical Applications

Trifluoromethylpyridines and their derivatives, including this compound, are also used in the pharmaceutical industry . Several derivatives are used in pharmaceutical and veterinary products .

Veterinary Applications

As mentioned above, several trifluoromethylpyridine derivatives are used in the veterinary industry . These compounds have been granted market approval for use in various veterinary products .

Anticancer Activity

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines .

Fungicidal Activity

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism. The new compounds showed excellent fungicidal activity .

Medical Implant Applications

The compound “F2213-0290” is associated with the ASTM F2213 standard, which describes the measurement of magnetically induced torques on medical implants . This standard is used to analyze the torques that ferromagnetic implants may exhibit during MRI examinations .

Mecanismo De Acción

Target of Action

The primary target of F2213-0290 is the Somatostatin Receptor 4 (SSTR4) . SSTR4 is a protein encoded by the SSTR4 gene and is one of the five receptor subtypes (SSTR1–5) that somatostatin, an inhibitory neuropeptide, acts upon . While most SSTR subtypes are involved in homeostatic hormone regulation, SSTR4 appears to have a functional role in modulating sensory nerve transmission .

Mode of Action

F2213-0290 acts as an agonist to the human SSTR4 (hSSTR4) . The activity of the receptor is mediated by G proteins which inhibit adenylyl cyclase . This leads to the antiproliferative action of somatostatin in tumor cells . SSTR4 controls nociceptive transmission by modulating multiple pathways in dorsal root ganglia neurons .

Biochemical Pathways

SSTR4 affects several biochemical pathways in dorsal root ganglia neurons. It enhances potassium currents by opening G protein–coupled, inwardly rectifying potassium channels. It also decreases calcium currents by inhibiting voltage-gated calcium channels. Furthermore, it inhibits transient receptor potential vanilloid-1 and ankyrin-1 channels .

Pharmacokinetics

The pharmacokinetic and pharmacodynamic (pk-pd) modeling of similar compounds allows for the separation of the drug-, carrier- and pharmacological system-specific parameters . This modeling has been widely used to improve understanding of the in vivo behavior of these complex delivery systems and help their development .

Result of Action

The result of F2213-0290’s action is the normalization of neuronal excitability, reducing inflammatory and neuropathic pain . This makes it a potential novel target for pain therapy .

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O3/c1-11-5-3-4-6-15(11)27-17(28)10-16(30-2)18(26-27)19(29)25-14-9-12(20(22,23)24)7-8-13(14)21/h3-10H,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPMOGDCGLFLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

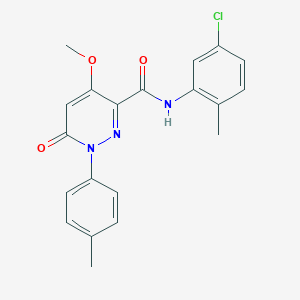

![N-(4-chloro-3-nitrophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B6545788.png)

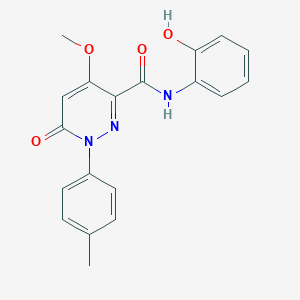

![4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methoxy-3-methylphenyl)benzamide](/img/structure/B6545795.png)

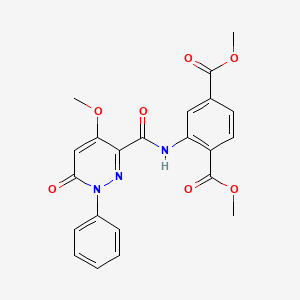

![2-(4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamido)benzamide](/img/structure/B6545806.png)

![4-tert-butyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B6545809.png)

![methyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545843.png)

![1,4-dimethyl 2-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzene-1,4-dicarboxylate](/img/structure/B6545851.png)

![ethyl 4-[4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-amido]benzoate](/img/structure/B6545857.png)

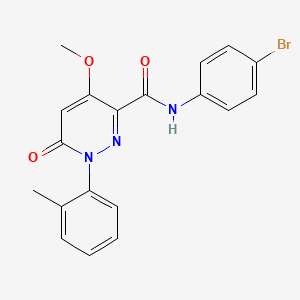

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6545874.png)